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Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

Cat. No.: B1314021

Disclaimer: Publicly available, peer-reviewed spectroscopic data and a detailed experimental
protocol specifically for the synthesis and characterization of 1,3-dihydroisobenzofuran-5-
amine are limited. This guide provides a comprehensive overview based on available data for
the parent compound, 1,3-dihydroisobenzofuran, and established principles of spectroscopic
interpretation for substituted aromatic compounds.

Introduction

1,3-Dihydroisobenzofuran-5-amine, also known as 5-aminophthalan, is a heterocyclic
compound with a core structure that is a precursor in the synthesis of various pharmaceutical
compounds. A thorough understanding of its spectroscopic properties is essential for its
identification, purity assessment, and further development in medicinal chemistry and materials
science. This document outlines the expected spectroscopic data for the characterization of
this compound and provides a general synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1,3-
dihydroisobenzofuran-5-amine. These predictions are based on the known data for 1,3-
dihydroisobenzofuran and the typical effects of an amino substituent on a benzene ring.[1][2][3]

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical o
Protons . Multiplicity
Shift (6, ppm)

Notes

H-1, H-3 (Methylene) ~5.0-5.2 Singlet

Two equivalent CHz

groups.

Aromatic CH ~6.6-7.1 Multiplet

The amino group is
electron-donating,
causing an upfield
shift of the aromatic
protons compared to
the unsubstituted
compound.[1][2] The
protons will likely
appear as a complex
multiplet due to their
differing electronic

environments.

Amine (NH2) ~3.5-45 Broad Singlet

The chemical shift can
vary depending on the
solvent and

concentration.

Table 2: Predicted 3C NMR Spectroscopic Data
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Carbon

Predicted Chemical Shift
(3, ppm)

Notes

C-1, C-3 (Methylene)

~73

Aromatic C-NH:z

~145 - 150

The carbon atom attached to
the electron-donating amino
group is significantly
deshielded.

Aromatic CH

~110 - 125

The ortho and para carbons to
the amino group will be
shielded (shifted upfield) due

to resonance effects.

Aromatic Quaternary C

~135 - 140

The quaternary carbons of the

fused ring system.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
Characteristic of a
) primary amine, often
N-H Stretch 3300 - 3500 Medium ]
appearing as a
doublet.
C-H Stretch )
_ 3000 - 3100 Medium
(Aromatic)
) ] ) From the methylene
C-H Stretch (Aliphatic) 2850 - 2960 Medium
groups.
C=C Stretch )
) 1500 - 1600 Medium-Strong
(Aromatic)
C-N Stretch 1250 - 1350 Medium
Characteristic of the
C-O-C Stretch 1050 - 1150 Strong ether linkage in the

furan ring.

Table 4: Predicted Mass Spectrometry (MS) Data

lon Predicted m/z Notes
Molecular ion peak. An odd
e 135 molecular weight is expected
due to the presence of one
nitrogen atom.
[M-NHz]* 119 Loss of the amino group.
Fragmentation of the
[M-CH20]* 105

dihydrofuran ring.

Experimental Protocols
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While a specific, detailed protocol for the synthesis of 1,3-dihydroisobenzofuran-5-amine is
not readily available in the literature, a plausible synthetic route can be adapted from general
methods for the synthesis of substituted 1,3-dihydroisobenzofurans.

General Synthetic Approach:

A common method for the synthesis of the 1,3-dihydroisobenzofuran core involves the
reduction of a corresponding phthalide or a related dicarbonyl compound. For the 5-amino
substituted derivative, a potential route could start from a commercially available nitro-
substituted precursor, followed by reduction of the nitro group to an amine.

Example Protocol (Hypothetical):
» Starting Material: 5-Nitro-1,3-dihydroisobenzofuran (or a precursor that can be cyclized to it).
e Reduction of the Nitro Group:

o Dissolve the nitro-substituted starting material in a suitable solvent such as ethanol or
ethyl acetate.

o Add a reducing agent, for example, tin(ll) chloride in the presence of concentrated
hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C)
under a hydrogen atmosphere.

o The reaction is typically stirred at room temperature or with gentle heating until the starting
material is consumed (monitored by TLC).

o Work-up:

o After the reaction is complete, the mixture is neutralized with a base (e.g., sodium
bicarbonate or sodium hydroxide solution).

o The product is then extracted into an organic solvent (e.g., ethyl acetate or
dichloromethane).

o The organic layers are combined, washed with brine, dried over an anhydrous salt (e.qg.,
Na2S0a4 or MgSO0a), and the solvent is removed under reduced pressure.
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e Purification:

o The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,3-
dihydroisobenzofuran-5-amine.

Spectroscopic Analysis Protocol:

 NMR Spectroscopy: *H and 13C NMR spectra would be recorded on a spectrometer (e.g.,
400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCls) or dimethyl
sulfoxide-de (DMSO-ds). Chemical shifts would be reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl
or KBr) or as a KBr pellet.

o Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, for
instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the
molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
chemical compound like 1,3-dihydroisobenzofuran-5-amine.
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General Workflow for Synthesis and Characterization
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Caption: General workflow for chemical synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1314021#spectroscopic-data-for-1-3-
dihydroisobenzofuran-5-amine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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